1-(Benzyloxy)-3-bromo-5-nitrobenzene
Description
1-(Benzyloxy)-3-bromo-5-nitrobenzene is a substituted aromatic compound featuring a benzyloxy group (-OCH₂C₆H₅) at position 1, a bromine atom at position 3, and a nitro group (-NO₂) at position 4.
Properties
IUPAC Name |
1-bromo-3-nitro-5-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3/c14-11-6-12(15(16)17)8-13(7-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDQJTZCMWRKJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-3-bromo-5-nitrobenzene can be synthesized through a multi-step process involving the bromination, nitration, and benzyloxylation of benzene derivatives. One common method involves the following steps:
Bromination: Benzene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to produce bromobenzene.
Nitration: Bromobenzene is then nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group, forming 3-bromo-5-nitrobenzene.
Benzyloxylation: Finally, 3-bromo-5-nitrobenzene is reacted with benzyl alcohol (C6H5CH2OH) in the presence of a base such as sodium hydroxide (NaOH) to form this compound
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-3-bromo-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation Reactions: The benzyloxy group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4) .
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol (CH3OH) can be used to replace the bromine atom.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium .
Major Products:
Substitution: Formation of 1-(benzyloxy)-3-methoxy-5-nitrobenzene.
Reduction: Formation of 1-(benzyloxy)-3-bromo-5-aminobenzene.
Oxidation: Formation of 1-(benzyloxy)-3-bromo-5-carboxybenzene .
Scientific Research Applications
Scientific Research Applications
1-(Benzyloxy)-3-bromo-5-nitrobenzene is used in medicinal chemistry for synthesizing novel chalcone derivatives, which have shown promising antimicrobial activity. It serves as an intermediate in synthesizing nitro aromatic compounds.
Synthesis of Monoamine Oxidase (MAO) Inhibitors
Small molecules bearing a benzyloxy substituent have been synthesized and evaluated for their MAO inhibitory activity . Most of these compounds are competitive and reversible inhibitors of MAO-B . It has been observed that introducing different substituents to benzyloxy can impact MAO inhibition . Specifically, electron-withdrawing groups at the meta-position of the benzene ring are more suitable for MAO-B inhibition, and halogen substituents on the benzyloxy ring further increase MAO-B inhibition . These compounds could be potential drug candidates for treating neurodegenerative diseases due to their possible blood-brain barrier permeability and low neurotoxicity .
Biological Activity
2-(Benzyloxy)-4-bromo-1-nitrobenzene, an aromatic compound, shows potential in biological applications. Its structure includes a nitro group, a bromine atom, and a benzyloxy substituent, making it a valuable intermediate in organic synthesis and pharmaceuticals. The presence of a bromine atom facilitates halogen bonding, enhancing binding affinity to proteins and enzymes, while the nitro group can participate in redox reactions, influencing cellular signaling pathways. Studies have shown that this compound can induce apoptosis in human breast cancer cells and exhibits anti-inflammatory properties in murine models. It can also inhibit specific kinases that are overactive in certain cancers, leading to reduced tumor growth in xenograft models.
Structural Analogs
Several compounds share structural similarities with this compound:
- 1-(Benzyloxy)-5-bromo-4-chloro-2-nitrobenzene: Contains a chloro group instead of a bromo group.
- 2-(Benzyloxy)-1-bromo-3-nitrobenzene: Features a different positional arrangement of functional groups.
- 1-Benzyloxy-3-methyl-2-nitrobenzene: Has a methyl substituent affecting reactivity.
The specific arrangement of functional groups in this compound influences its reactivity and potential applications in synthesis compared to these similar compounds.
Table 1: hMAO inhibitory activities of synthesized compounds
| Compounds | R | MAO-A inhibition (%) | MAO-B IC50 (μM) | Selectivity index |
|---|---|---|---|---|
| 9a | — | 23 | 2.73 ± 0.08 | >36.6 |
| 9b | 3-F | 37 | 1.06 ± 0.18 | >94.3 |
| 9c | 4-F | 31 | 0.58 ± 0.12 | >172.4 |
| 9d | 3-Br | 27 | 0.76 ± 0.03 | >131.6 |
| 9e | 4-Br | 30 | 0.35 ± 0.06 | >285.7 |
| 9f | 3-CH3 | 43 | 1.98 ± 0.09 | >50.5 |
| 9g | 4-CH3 | 24 | 1.53 ± 0.06 | >65.4 |
| 10a | — | 45.6 ± 0.87 | 1.96 ± 0.11 | 23.3 |
| 10b | 3-F | 64.2 ± 0.59 | 1.21 ± 0.08 | 53.1 |
| 10c | 4-F | 42.5 ± 1.06 | 0.93 ± 0.05 | 45.7 |
| 10d | 3-Br | 28.2 ± 0.85 | 0.53 ± 0.04 | 53.2 |
| 10e | 4-Br | 27.9 ± 0.49 | 0.19 ± 0.07 | 146.8 |
| 10f | 3-CH3 | 51.6 ± 0.53 | 2.91 ± 0.08 | 17.7 |
| 10g | 4-CH3 | 64.8 ± 0.73 | 2.53 ± 0.16 | 25.6 |
| 11a | — | 25 | 15.8 ± 0.23 | >6.3 |
| 11b | 3-F | 19 | 12.3 ± 0.79 | >8.1 |
| 11c | 4-F | 22 | 15.6 ± 0.28 | >6.4 |
| 11d | 3-Br | 22 | 19.3 ± 0.51 | >5.2 |
| 11e | 4-Br | 25 | 8.63 ± 0.24 | >11.6 |
| 11f | 3-CH3 | 23 | 10.9 ± 0.17 | >9.2 |
| 11g | 4-CH3 | 26 | 14.6 ± 0.35 | >6.8 |
| Iproniazid | — | 6.78 ± 0.35 | 8.24 ± 0.18 | 0.82 |
Test concentration is 100 μM.
IC50: 50% inhibitory concentration (means ± SEM of three experiments).
Mechanism of Action
The mechanism of action of 1-(benzyloxy)-3-bromo-5-nitrobenzene depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes and receptors, leading to various biochemical effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Structural Analogs with Varying Substituents
Compounds sharing the 3-bromo-5-nitro substitution pattern but differing in the position 1 substituent exhibit distinct properties:
Key Observations :
Positional Isomers with Benzyloxy Groups
Compounds retaining the benzyloxy group but altering substituent positions demonstrate significant divergence in properties:
Key Observations :
- Reactivity : Positional isomers (e.g., nitro at position 2 vs. 5) alter electronic distribution, affecting reaction pathways. For example, meta-nitro groups (position 5) enhance stability in SNAr reactions compared to ortho-nitro derivatives .
- Synthetic Utility : Isomers like 1-(Benzyloxy)-4-bromo-2-nitrobenzene are preferred in cross-coupling reactions due to steric accessibility .
Halogen and Functional Group Variants
Substituting bromine or nitro groups with other halogens or functional groups modifies physicochemical behavior:
Biological Activity
1-(Benzyloxy)-3-bromo-5-nitrobenzene (CAS No. 128923-99-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from a variety of research findings.
Synthesis
The compound can be synthesized through various methods, typically involving nucleophilic substitution reactions. The benzyloxy group acts as a leaving group, allowing for the introduction of the bromo and nitro substituents on the benzene ring. The synthetic pathways often utilize reagents such as sodium azide or potassium thiolate in polar aprotic solvents for effective substitution reactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. For instance, derivatives of related compounds have shown significant activity against breast (MCF-7) and lung (A-549) cancer cell lines, with IC50 values indicating effective growth inhibition.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| This compound | A-549 | TBD |
The precise IC50 values for this compound remain to be fully characterized in primary research studies. However, related compounds have demonstrated IC50 values as low as 2.93 µM in similar contexts, suggesting a promising avenue for further investigation into this compound's efficacy against cancer cells .
The biological activity of this compound is thought to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific protein kinases involved in cancer progression.
- Apoptosis Induction : It has been suggested that the compound could influence apoptotic pathways, increasing levels of pro-apoptotic markers such as Bax while decreasing anti-apoptotic markers like Bcl-2.
Antimicrobial Activity
In addition to anticancer properties, there is emerging evidence that this compound exhibits antimicrobial activity. Preliminary studies indicate effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential utility in treating resistant bacterial infections .
Case Studies
- Study on Anticancer Activity : A study evaluated the effects of various nitro-substituted benzene derivatives on MCF-7 and A-549 cell lines. Results indicated that compounds similar to this compound significantly inhibited cell proliferation, with further analysis needed to establish specific mechanisms of action .
- Study on Antimicrobial Properties : Research involving methanolic extracts containing nitrobenzene derivatives demonstrated notable antibacterial effects against MRSA strains. This suggests that modifications to the nitro group can enhance antimicrobial properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
